Ethyl 2-cyano-5-methylhex-4-enoate
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Overview
Description
Ethyl 2-cyano-5-methylhex-4-enoate is an organic compound with the molecular formula C10H15NO2. It is a derivative of hexenoic acid and contains both a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the reaction of isovaleraldehyde with methyl cyanoacetate in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-5-methylhex-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Ethyl 2-cyano-5-methylhex-4-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-5-methylhex-4-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of various products and intermediates that exert specific effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-4-hexenoate: Similar in structure but lacks the cyano group.
Methyl 2-cyano-5-methylhex-4-enoate: Similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
50765-99-6 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 2-cyano-5-methylhex-4-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h5,9H,4,6H2,1-3H3 |
InChI Key |
DSKKYARYIMJISV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)C#N |
Origin of Product |
United States |
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